8-Deschloro-8-bromo-N-methyl Desloratadine

Descripción general

Descripción

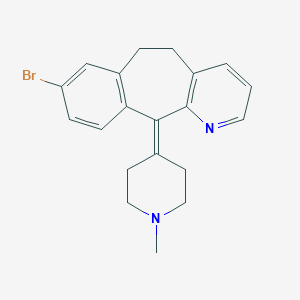

8-Deschloro-8-bromo-N-methyl Desloratadine is a derivative of Desloratadine, a nonsedating-type histamine H1-receptor antagonist commonly used to treat allergies . The compound has the molecular formula C20H21BrN2 and a molecular weight of 369.3 . It is characterized by the presence of a bromine atom and a methyl group, which replace the chlorine atom in the parent compound Desloratadine .

Métodos De Preparación

The synthesis of 8-Deschloro-8-bromo-N-methyl Desloratadine involves several steps, including the bromination of Desloratadine and subsequent methylation . The reaction conditions typically involve the use of bromine or a brominating agent and a methylating agent under controlled temperature and pressure . Industrial production methods may involve large-scale bromination and methylation processes, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

8-Deschloro-8-bromo-N-methyl Desloratadine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions: Typical reagents include brominating agents, methylating agents, and oxidizing or reducing agents.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Quality Control and Impurity Profiling

8-Deschloro-8-bromo-N-methyl Desloratadine is utilized as a reference standard in the pharmaceutical industry to monitor impurity levels in Desloratadine formulations. Its characterization is essential for ensuring compliance with regulatory standards set by agencies like the FDA and ICH (International Council for Harmonisation) during the production of active pharmaceutical ingredients (APIs) and finished products .

Analytical Method Development

The compound serves as a critical component in developing and validating analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These methods are essential for determining the purity of Desloratadine and its formulations, enabling researchers to identify potential degradation products and process impurities effectively .

Toxicological Studies

In toxicology, this compound is used to conduct safety assessments of Desloratadine formulations. Understanding the toxicity profile of this impurity aids in evaluating the overall safety of the drug, particularly when considering chronic exposure scenarios or potential side effects associated with its presence in pharmaceutical products .

Research and Development

Drug Formulation Studies

Researchers utilize this compound in R&D settings to study its pharmacological properties compared to its parent compound, Desloratadine. Investigating how this impurity affects the efficacy and safety profile of antihistamines can lead to improved formulations with enhanced therapeutic benefits or reduced side effects .

Case Studies

Several case studies have highlighted the importance of monitoring impurities like this compound during drug development:

- Case Study 1: A study focused on the stability of Desloratadine formulations indicated that the presence of this impurity could affect the drug's bioavailability. Researchers found that formulations with higher impurity levels exhibited altered pharmacokinetic profiles, necessitating adjustments in dosage recommendations .

- Case Study 2: In another investigation, scientists evaluated the impact of various impurities on patient outcomes in clinical trials involving Desloratadine. The findings suggested that certain impurities, including this compound, correlated with increased reports of adverse reactions, underscoring the need for stringent quality control measures .

Regulatory Compliance

ANDA Filing

For companies seeking to file an Abbreviated New Drug Application (ANDA), this compound is crucial for demonstrating compliance with regulatory requirements regarding impurities. The characterization data provided by this compound supports claims about product quality and safety during the approval process .

Mecanismo De Acción

The mechanism of action of 8-Deschloro-8-bromo-N-methyl Desloratadine involves its interaction with histamine H1 receptors, similar to Desloratadine . The compound binds to these receptors, preventing histamine from exerting its effects, thereby reducing allergic symptoms . The molecular targets and pathways involved include the inhibition of histamine-induced signaling pathways .

Comparación Con Compuestos Similares

8-Deschloro-8-bromo-N-methyl Desloratadine can be compared with other similar compounds, such as:

Desloratadine: The parent compound, which lacks the bromine and methyl groups.

Loratadine: Another histamine H1-receptor antagonist, which is a precursor to Desloratadine.

8-Bromo-Desloratadine: A similar compound with only the bromine substitution.

The uniqueness of this compound lies in its specific substitutions, which may confer different pharmacological properties and reactivity compared to its analogs .

Actividad Biológica

8-Deschloro-8-bromo-N-methyl Desloratadine is a derivative of Desloratadine, an antihistamine commonly used in allergy treatment. This compound has garnered attention due to its potential biological activities, particularly in the modulation of histamine receptors. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

- Chemical Formula: C20H21BrN2

- CAS Number: 130642-57-8

- Molecular Weight: 373.30 g/mol

- Physical State: Solid, typically stored as a powder at -20°C.

This compound primarily functions as an antagonist at the H1 histamine receptor. This interaction inhibits the effects of histamine, a compound involved in allergic responses. The presence of bromine and chlorine atoms enhances its binding affinity compared to its parent compound, Desloratadine, potentially leading to improved efficacy and reduced side effects.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antihistaminic | Inhibits H1 receptor activity, reducing allergy symptoms such as itching and swelling. |

| Anti-inflammatory | May reduce inflammation associated with allergic reactions by modulating immune responses. |

| Cytotoxic Effects | Preliminary studies suggest potential cytotoxicity against certain cancer cell lines, warranting further investigation. |

Case Studies and Research Findings

- Antihistaminic Activity

- Anti-inflammatory Properties

- Cytotoxic Potential

Comparative Analysis with Related Compounds

| Compound | H1 Antagonism | Anti-inflammatory Activity | Cytotoxicity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| Desloratadine | Moderate | Low | Low |

| Cetirizine | High | Low | None |

Propiedades

IUPAC Name |

13-bromo-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN2/c1-23-11-8-14(9-12-23)19-18-7-6-17(21)13-16(18)5-4-15-3-2-10-22-20(15)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSNJESAJZNSSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Br)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565001 | |

| Record name | 8-Bromo-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130642-57-8 | |

| Record name | 8-Bromo-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.